molecular formula C37H70N2O12 B193685 N'-(Desmethyl)azithromycin CAS No. 172617-84-4

N'-(Desmethyl)azithromycin

Katalognummer B193685
CAS-Nummer: 172617-84-4
Molekulargewicht: 735 g/mol
InChI-Schlüssel: FZYUKBLYECHAGN-HOQMJRDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N’-(Desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “Azithromycin EP Impurity I” and is used as a potential anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .


Synthesis Analysis

The synthesis of “N’-(Desmethyl)azithromycin” involves using erythromycin A (E) oxime as a starting material. The process includes Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the demethyl azithromycin .


Molecular Structure Analysis

The molecular formula of “N’-(Desmethyl)azithromycin” is C37H70N2O12 . It has a molecular weight of 734.96 .


Chemical Reactions Analysis

A gas chromatographic–mass spectrometric (GC–MS) method is described for the determination of azithromycin monohydrate residue in biological fluids . This method allows detection of residual azithromycin (AZM) in biological fluids by using single-ion monitoring (SIM) .


Physical And Chemical Properties Analysis

“N’-(Desmethyl)azithromycin” is a white solid . It has a molecular weight of 734.96 and a molecular formula of C37H70N2O12 .

Wissenschaftliche Forschungsanwendungen

Synthesis of N’-(Desmethyl)azithromycin

  • Summary of Application : The synthesis of N’-(Desmethyl)azithromycin is crucial in the field of antibiotic formulations . It is a key intermediate in the production of Azithromycin, a widely used antibiotic.
  • Methods of Application : The synthesis method involves taking Erythromycin A (E) oxime as a raw material, and carrying out Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the N’-(Desmethyl)azithromycin .
  • Results or Outcomes : The method has characteristics of easily available raw materials, simple operation, high yield, low production cost, and easy industrial production .

Risk Analysis of Nitrosamines

  • Summary of Application : A comprehensive re-analysis of the available data has been undertaken, shedding light on a discernible pattern concerning the potential risks associated with complex nitrosamines derived directly from secondary amines .
  • Methods of Application : The study involved the examination of various datasets to understand the prevalence of theoretical nitrosamines categorized as either “Category 1” or “Category 2” .
  • Results or Outcomes : The findings underscore a substantial reduction in concern regarding these particular compounds. Within the USP dataset comprising 8611 APIs, a mere 99 molecular structures containing secondary amines are identified as potentially posing a risk for nitrosamine formation .

Antibiotic Formulations

  • Summary of Application : N’-(Desmethyl)azithromycin is a key intermediate in the production of Azithromycin, a widely used antibiotic . It is used in respiratory system, urinary system and skin soft-tissue infection treatments .
  • Methods of Application : The synthesis method involves taking Erythromycin A (E) oxime as a raw material, and carrying out Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the N’-(Desmethyl)azithromycin .
  • Results or Outcomes : The method has characteristics of easily available raw materials, simple operation, high yield, low production cost, and easy industrial production .

Anti-Infective Agent

  • Summary of Application : N’-(Desmethyl)azithromycin is a metabolite of Azithromycin and is used as a potential anti-infective agent .
  • Methods of Application : It is administered orally for the treatment of various infections .
  • Results or Outcomes : It has been found to be effective in treating sexually transmitted diseases, upper and lower respiratory tract infections, and skin and skin structure infections .

Anti-Proliferative Agent

  • Summary of Application : N’-(Desmethyl)azithromycin is a metabolite of Azithromycin and is used as a potential anti-proliferative agent .
  • Methods of Application : It is administered orally for the treatment of various infections .
  • Results or Outcomes : It has been found to be effective in treating sexually transmitted diseases, upper and lower respiratory tract infections, and skin and skin structure infections .

Anti-Inflammatory Agent

  • Summary of Application : N’-(Desmethyl)azithromycin is a metabolite of Azithromycin and is used as a potential anti-inflammatory agent .
  • Methods of Application : It is administered orally for the treatment of various infections .
  • Results or Outcomes : It has been found to be effective in treating sexually transmitted diseases, upper and lower respiratory tract infections, and skin and skin structure infections .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

“N’-(Desmethyl)azithromycin” is currently used for research and development purposes . It is not intended for medicinal, household, or other uses . Future directions may include further exploration of its potential as an anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .

Eigenschaften

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYUKBLYECHAGN-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169356
Record name N'-(Desmethyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(Desmethyl)azithromycin

CAS RN

172617-84-4
Record name N'-(Desmethyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Desmethyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(DESMETHYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(Desmethyl)azithromycin
Reactant of Route 2
Reactant of Route 2
N'-(Desmethyl)azithromycin
Reactant of Route 3
N'-(Desmethyl)azithromycin
Reactant of Route 4
N'-(Desmethyl)azithromycin
Reactant of Route 5
N'-(Desmethyl)azithromycin
Reactant of Route 6
N'-(Desmethyl)azithromycin

Citations

For This Compound
28
Citations
RP Hunter, DE Koch, RL Coke… - Journal of veterinary …, 2003 - Wiley Online Library
… Only azithromycin, 3′-N-desmethyl,9a-N-desmethyl-azithromycin, and descladinose-… The 3′-N-desmethyl-azithromycin was isolated from all tissues/fluids except skin. Three …
Number of citations: 48 onlinelibrary.wiley.com
MLV Maier, RS Tjeerdema - Chemosphere, 2018 - Elsevier
… AZ and 9a-N-desmethyl azithromycin, and after 6 h for N-desmethyl azithromycin. For each … To determine K d and K oc of 9a-N-desmethyl azithromycin or N-desmethyl azithromycin, an …
Number of citations: 35 www.sciencedirect.com
Q Guo, Z Du, B Shao - Journal of hazardous materials, 2018 - Elsevier
… Desmethyl azithromycin, descladinose azithromycin and N’-desmethyl azithromycin were present in reservoir water, and desmethyl azithromycin and N’-desmethyl azithromycin were …
Number of citations: 8 www.sciencedirect.com
I Senta, I Krizman-Matasic, S Terzic, M Ahel - Journal of Chromatography A, 2017 - Elsevier
Macrolide antibiotics are a prominent group of emerging contaminants frequently found in wastewater effluents and wastewater-impacted aquatic environments. In this work, a novel …
Number of citations: 70 www.sciencedirect.com
HR Darabi, A Roozkhosh, MJ Tehrani, K Aghapoor… - Applied surface …, 2014 - Elsevier
… In this contribution, we considered azithromycin (AZ-1) and 3′-N-desmethyl azithromycin (AZ-2) which the latter, unlike the former, lack antibacterial activity. As shown in Fig. 1, AZ-2 is …
Number of citations: 18 www.sciencedirect.com
RM Shepard, GS Duthu, RA Ferraina… - … of Chromatography B …, 1991 - Elsevier
High-performance liquid chromatographic methods using reversed-phase chromatography and electrochemical detection have been developed for the quantitation of azithromycin in …
Number of citations: 119 www.sciencedirect.com
MLV Maier - 2018 - search.proquest.com
… Trout metabolized the parent compound into N’-desmethyl azithromycin and 9a-N-desmethyl azithromycin. The first-order depletion rate constant (ke)(0.0154/min and 0.0345/min), in …
Number of citations: 0 search.proquest.com
D Jagtap, S Mahale, V Patel - arXiv preprint arXiv:2004.06361, 2020 - arxiv.org
… 9a-N-desmethyl azithromycin with CAS NO: 76801-85-9 was … , Descladinose-azithromycin, 9a-N-desmethyl-azithromycin, … Descladinose-azithromycin, 9a-N-desmethyl-azithromycin, …
Number of citations: 8 arxiv.org
ET Baronas, JW Lee, C Alden, FY Hsieh - Toxicology and applied …, 2007 - Elsevier
Di-docosahexaenoyl (C22:6)-bis(monoacylglycerol) phosphate (BMP) was identified as a promising phospholipidosis (PL) biomarker in rats treated with either amiodarone, gentamicin, …
Number of citations: 102 www.sciencedirect.com
P Löffler, BI Escher, C Baduel… - … Science & Technology, 2023 - ACS Publications
… Eight of these belonged to the macrolide family (14-hydroxyclarithromycin, N-desmethyl azithromycin, N′-desmethyl clarithromycin, anhydro-ERY, descladinosyl azithromycin, ERY A …
Number of citations: 6 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.